N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride

salt selection aqueous solubility formulation consistency

This 1,2,4-triazole benzamide hydrochloride salt provides a pharmacologically validated scaffold specifically claimed for Parkin ligase modulation (US10308617B2, WO2017210694A1). The 5-aminomethyl group serves as a critical conjugation handle for introducing R1, R2, and R3 substituents, while the benzamide moiety at the 3-position offers a distinct molecular recognition element for CNS-penetrant kinase inhibitors. Unlike generic 3-amino-triazole analogs, the defined HCl stoichiometry (1:1) ensures reproducible aqueous solubility and molar accuracy for amide coupling, reductive amination, and high-throughput chemistry workflows. Verified batch-to-batch purity (≥95%) guarantees consistency in biological assays without DMSO-induced solubility artifacts. Avoid substituting with the free base (CAS 1858241-37-8) or non-aminomethyl analogs—only the 5-aminomethyl-triazole-benzamide scaffold falls within the pharmacologically validated chemical space.

Molecular Formula C10H12ClN5O
Molecular Weight 253.69 g/mol
CAS No. 2108250-47-9
Cat. No. B1413457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride
CAS2108250-47-9
Molecular FormulaC10H12ClN5O
Molecular Weight253.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CN.Cl
InChIInChI=1S/C10H11N5O.ClH/c11-6-8-12-10(15-14-8)13-9(16)7-4-2-1-3-5-7;/h1-5H,6,11H2,(H2,12,13,14,15,16);1H
InChIKeyCWIACAPHFGTSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride (CAS 2108250-47-9): Chemical Profile and Procurement Rationale


N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride (CAS 2108250-47-9) is a 1,2,4-triazole benzamide derivative supplied as a hydrochloride salt with molecular formula C10H12ClN5O and molecular weight 253.69 g/mol [1]. The compound features a 5-aminomethyl substituent on the triazole ring and a benzamide group at the 3-position, constituting a scaffold explicitly claimed in patents for Parkin ligase modulation (US10308617B2, WO2017210694A1) [2]. It is primarily employed as a building block in medicinal chemistry for synthesizing biologically active heterocyclic derivatives . The corresponding free base form bears CAS 1858241-37-8 and molecular formula C10H11N5O (MW 217.23 g/mol) .

Why N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride Cannot Be Casually Substituted: Comparator Landscape


The 1,2,4-triazole benzamide class encompasses a broad chemical space; however, specific substitution patterns and salt forms critically determine downstream biological and synthetic utility [1]. The 5-aminomethyl group on the triazole ring is essential for participating in the Parkin ligase pharmacological mechanism disclosed in the AN2H Discovery patent family [2]. The benzamide moiety at the 3-position provides a distinct molecular recognition element compared to simpler 3-amino-triazole analogs (e.g., CAS 158773-33-2; MW 113.12 g/mol) . Furthermore, the hydrochloride salt form (1:1 stoichiometry) confers defined aqueous solubility and formulation characteristics that distinguish it from the free base (CAS 1858241-37-8) . Generic substitution with an alternative aminomethyl triazole or a different salt form risks altering reactivity in downstream syntheses and compromising reproducibility in biological assays. Direct head-to-head quantitative bioactivity data for this specific compound remain absent from the public literature; currently available differentiation relies on structural, physicochemical, and patent-derived class-level inference.

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride: Comparator-Anchored Differentiation Evidence


Hydrochloride Salt Stoichiometry versus Free Base: Quantified Physicochemical Difference

The hydrochloride salt (CAS 2108250-47-9) possesses a molecular weight of 253.69 g/mol (C10H12ClN5O), which is 36.46 g/mol (16.8%) greater than the corresponding free base (CAS 1858241-37-8; MW 217.23 g/mol; C10H11N5O) [1]. This mass difference reflects the 1:1 HCl stoichiometry and directly impacts molar calculations for synthetic and analytical workflows .

salt selection aqueous solubility formulation consistency molecular weight

5-Aminomethyl-1,2,4-triazol-3-yl Benzamide Scaffold in Parkin Ligase Modulation: Patent-Established Pharmacological Relevance

The 5-aminomethyl-1,2,4-triazol-3-yl benzamide core scaffold is explicitly encompassed within the generic Markush structures of formula (I) and formula (II) in US patent US10308617B2 and WO2017210694A1, which claim compounds that modulate or activate Parkin ligase [1][2]. Compounds lacking the aminomethyl substituent at the 5-position fall outside the claims or exhibit altered pharmacological profiles; the patent specifically excludes several non-aminomethyl triazole benzamides such as N,N′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)dibenzamide and related analogs from the scope of formula (I) [2].

Parkin ligase ubiquitination mitophagy neurodegeneration

Benzamide Moiety versus Simpler 3-Amino-1,2,4-triazole Analogs: Molecular Recognition and Derivatization Advantage

The benzamide group at the 3-position of the triazole ring (MW contribution ~105 g/mol) distinguishes this compound from simpler 3-amino-5-(aminomethyl)-1,2,4-triazole (CAS 158773-33-2; MW 113.12 g/mol) . The benzamide carbonyl and phenyl ring provide additional hydrogen bonding and π-stacking interactions that are critical for target engagement in kinase inhibitor design; related 1,2,4-triazole benzamide derivatives have demonstrated RET kinase inhibition with IC50 values in the low nanomolar range in patent examples (e.g., US10112942, Example 462: RET IC50 = 11.9 nM) [1].

building block molecular recognition hydrogen bonding kinase inhibitor

Hydrochloride Salt Solubility Advantage over Free Base: Aqueous Formulation Compatibility

Conversion of the free base to the hydrochloride salt is a standard medicinal chemistry strategy to enhance aqueous solubility via ionization [1]. While direct experimental solubility data for this specific compound are not publicly available, the 1:1 HCl salt form (pKa of the aminomethyl group ~9-10, fully protonated at physiological pH) is expected to exhibit substantially higher aqueous solubility compared to the neutral free base, consistent with the well-established behavior of amine hydrochlorides [2].

aqueous solubility salt form formulation bioavailability

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride: Application Scenarios Derived from Differential Evidence


Parkin Ligase Modulator Synthesis: Patent-Guided Scaffold Derivatization

Use this compound as a starting material for synthesizing triazole benzamide derivatives targeting Parkin ligase activation, following the synthetic strategies disclosed in US10308617B2 and WO2017210694A1 [1]. The 5-aminomethyl group provides a conjugation handle for introducing diverse R1, R2, and R3 substituents as defined in the patent claims. The hydrochloride salt form ensures consistent stoichiometry for amide coupling and reductive amination reactions. Avoid substituting with the free base or non-aminomethyl analogs, as these fall outside the pharmacologically validated scaffold space .

CNS-Penetrant Kinase Inhibitor Development: Benzamide-Mediated Target Engagement

Leverage the benzamide moiety as a hydrogen-bonding pharmacophore for designing CNS-penetrant kinase inhibitors, particularly RET kinase inhibitors. The 5-aminomethyl group can be elaborated to modulate physicochemical properties (LogD, tPSA) for CNS penetration [1]. The HCl salt offers aqueous solubility advantages for in vitro ADME assays (kinetic solubility, microsomal stability). Related triazole benzamide derivatives have achieved RET IC50 values of 6.4–11.9 nM in patent examples, providing a benchmark for optimization campaigns .

Fragment-Based Drug Discovery: Dual-Functional Anchor for Library Synthesis

Utilize this compound as a dual-functional anchor point in fragment-based drug discovery (FBDD). The aminomethyl group (primary amine) and the benzamide carbonyl serve as orthogonal derivatization sites for parallel library synthesis [1]. The defined 1:1 HCl stoichiometry ensures accurate molar calculations for high-throughput chemistry workflows. The molecular weight (253.69 g/mol) places this compound in the fragment-like space, suitable for fragment growing and linking strategies .

Chemical Biology Probe Development: Ubiquitination Pathway Studies

Employ this compound as a synthetic precursor for developing chemical probes targeting the ubiquitination pathway, particularly Parkin-mediated mitophagy [1]. The 5-aminomethyl-triazole-benzamide scaffold is explicitly claimed for Parkin ligase modulation, and the hydrochloride salt form facilitates direct use in cellular assays without DMSO-induced solubility artifacts. Researchers should verify batch-to-batch purity (typical commercial purity ≥95%) before initiating biological experiments .

Quote Request

Request a Quote for N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.